molecular formula C14H13NO3 B11870235 2-(2-(Naphthalen-2-yl)acetamido)acetic acid

2-(2-(Naphthalen-2-yl)acetamido)acetic acid

Cat. No.: B11870235
M. Wt: 243.26 g/mol
InChI Key: OVFGAKMCXOQNNP-UHFFFAOYSA-N
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Description

2-(2-(Naphthalen-2-yl)acetamido)acetic acid is an organic compound with the molecular formula C14H13NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetamido group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Naphthalen-2-yl)acetamido)acetic acid typically involves the reaction of naphthalene-2-acetic acid with acetamide under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Naphthalen-2-yl)acetamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Naphthalen-2-yl)acetamido)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Naphthalen-2-yl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yl)acetic acid: A closely related compound with similar structural features but lacking the acetamido group.

    1-Naphthylacetic acid: Another naphthalene derivative with different substitution patterns on the naphthalene ring.

    Naphthalen-2-yl-oxo-acetic acid methyl ester: A methyl ester derivative of naphthalene-2-yl-oxo-acetic acid.

Uniqueness

2-(2-(Naphthalen-2-yl)acetamido)acetic acid is unique due to the presence of both the naphthalene ring and the acetamido group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-[(2-naphthalen-2-ylacetyl)amino]acetic acid

InChI

InChI=1S/C14H13NO3/c16-13(15-9-14(17)18)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2,(H,15,16)(H,17,18)

InChI Key

OVFGAKMCXOQNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NCC(=O)O

Origin of Product

United States

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